molecular formula C12H10ClN3O B3022135 2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide CAS No. 224048-88-8

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide

Cat. No.: B3022135
CAS No.: 224048-88-8
M. Wt: 247.68 g/mol
InChI Key: AGUVJWDDWZKLAT-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H10ClN3O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of pyridine derivatives and their biological effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
  • 2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
  • 2-chloro-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide

Uniqueness

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The position of the chlorine atom and the carboxamide group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(2-1-5-15-11)12(17)16-8-9-3-6-14-7-4-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUVJWDDWZKLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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